molecular formula C6H5LiN2O3 B2676629 Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate CAS No. 2126159-69-9

Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

Katalognummer: B2676629
CAS-Nummer: 2126159-69-9
Molekulargewicht: 160.06
InChI-Schlüssel: OXSLRRDZDLHIJF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate” is a compound with the CAS Number: 2126159-69-9 . It has a molecular weight of 160.06 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H6N2O3.Li/c9-6(10)4-7-5(11-8-4)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including the this compound, has been a topic of interest in the field of drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthetic strategies involve the use of amidoxime with carbonyl compounds such as carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . The storage temperature for this compound is 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Lithium's Interaction with Serotonin Receptors

Lithium's interaction with serotonin receptors, particularly 5-HT(1B), suggests its influence on serotonergic neurotransmission, which is considered a mechanism underlying its therapeutic effects in mood disorders (Januel et al., 2002).

Lithium and Renal Health

Chronic lithium therapy has been associated with renal complications, including the formation of renal cysts and tumors, highlighting the importance of monitoring renal health in patients on long-term lithium treatment (Rookmaaker et al., 2012).

Lithium's Neuroprotective Effects

Studies have demonstrated lithium's neuroprotective and neurotrophic effects, including the prevention of grey matter atrophy in bipolar disorder patients and its potential in treating neurodegenerative conditions like Alzheimer's disease (Moore et al., 2000), (Hozer et al., 2020).

Lithium in Treatment of Mood Disorders

Lithium remains a cornerstone in the treatment of mood disorders, with research focusing on understanding its efficacy, mechanisms of action, and the identification of biomarkers for predicting treatment response (Forlenza et al., 2019).

Lithium's Adverse Effects on Thyroid and Parathyroid Function

Long-term lithium use is associated with adverse effects on kidney and endocrine systems, including hypothyroidism and hypercalcemia, emphasizing the need for regular monitoring (Shine et al., 2015).

Safety and Hazards

The safety information for lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate includes several hazard statements such as H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The future directions for the study of lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate could involve further exploration of its potential as an anti-infective agent . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Therefore, further refinement of 1,2,4-oxadiazole as an anti-infective agent could be a promising area of research .

Eigenschaften

IUPAC Name

lithium;5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.Li/c9-6(10)4-7-5(11-8-4)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSLRRDZDLHIJF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1C2=NC(=NO2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126159-69-9
Record name lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.